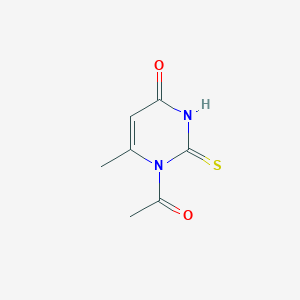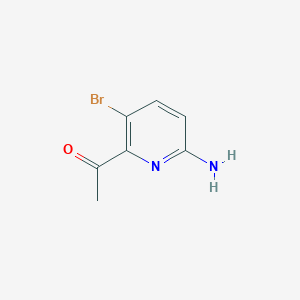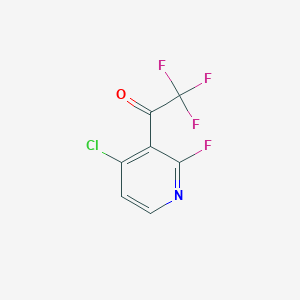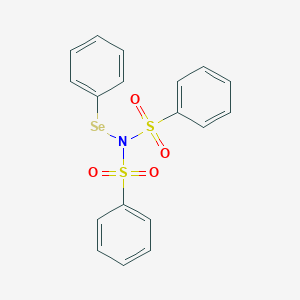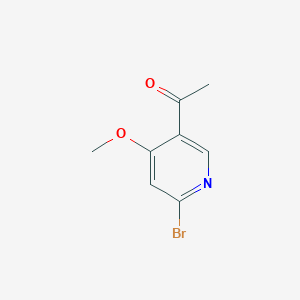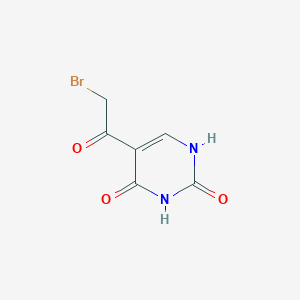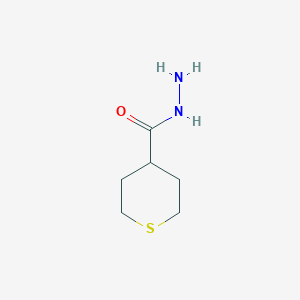![molecular formula C9H10N2O2S2 B13117675 Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: The final step involves the introduction of the ethylsulfonyl group. This can be achieved by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfonyl)pyridine: Similar structure but lacks the thiazole ring.
6-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the ethylsulfonyl group.
2-(Methylsulfonyl)-6-methylthiazolo[4,5-b]pyridine: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the ethylsulfonyl group and the fused thiazole-pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O2S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-ethylsulfonyl-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-15(12,13)9-11-8-7(14-9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
AVAXOWKACNBLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


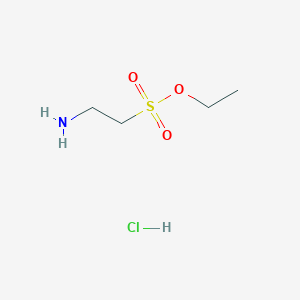
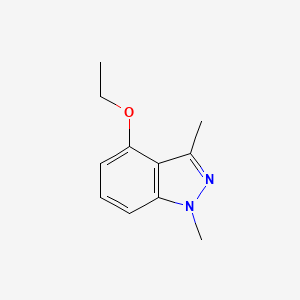
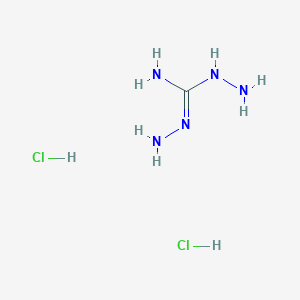
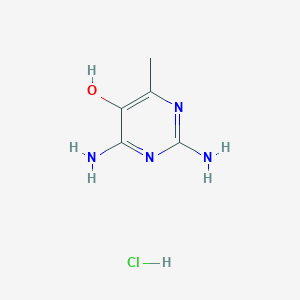
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
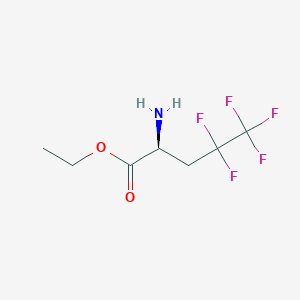
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)
